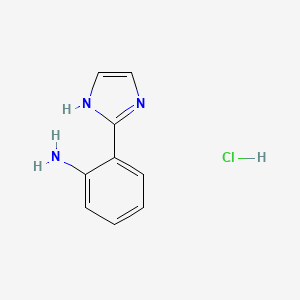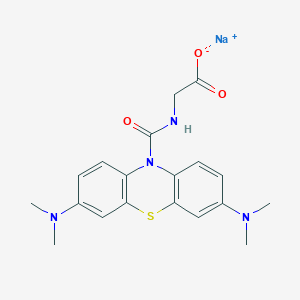
DA-67
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used for the detection of hydrogen peroxide in various biological and environmental samples . The compound is characterized by its high absorbance and sensitivity, making it a valuable tool in biochemical assays.
Applications De Recherche Scientifique
DA-67 has a wide range of applications in scientific research, including:
Biochemistry: Used for the quantitative determination of hydrogen peroxide in biological samples.
Environmental Monitoring: Employed in the detection of hydrogen peroxide in environmental samples to monitor pollution levels.
Medical Diagnostics: Utilized in assays to measure oxidative stress markers in clinical samples.
Industrial Quality Control: Applied in the quality control of food and pharmaceutical products to ensure the absence of harmful levels of hydrogen peroxide.
Mécanisme D'action
Target of Action
The primary target of Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate, also known as DA-67, is the enzyme peroxidase (POD) . Peroxidase plays a crucial role in various biological processes, including the metabolism of reactive oxygen species and the regulation of cellular growth .
Mode of Action
This compound interacts with its target, peroxidase, in the presence of hydrogen peroxide . This interaction leads to a color change, indicating the presence and concentration of hydrogen peroxide . This colorimetric reaction is highly sensitive, making this compound a valuable tool for detecting hydrogen peroxide in various biological and environmental samples .
Biochemical Pathways
The interaction of this compound with peroxidase and hydrogen peroxide is part of the broader biochemical pathway involving the metabolism of reactive oxygen species . Reactive oxygen species, such as hydrogen peroxide, are byproducts of cellular metabolism and play key roles in cell signaling and homeostasis . Excessive levels of these species can lead to oxidative stress, which is implicated in various pathological conditions .
Pharmacokinetics
Given its chemical structure and water solubility , it can be hypothesized that this compound is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including its interactions with biological molecules and the physiological conditions of the body .
Result of Action
The primary result of this compound’s action is the detection of hydrogen peroxide in the sample . This can provide valuable information about the metabolic status of the sample, particularly in relation to oxidative stress . Additionally, the color change induced by this compound can be used as a visual indicator of the presence of hydrogen peroxide .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the sample can affect the sensitivity and accuracy of this compound in detecting hydrogen peroxide . Furthermore, the presence of other reactive species or substances in the sample can potentially interfere with the action of this compound . Therefore, careful control and consideration of the sample environment are crucial for the effective use of this compound .
Analyse Biochimique
Biochemical Properties
Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) and nitric oxide synthase (NOS), inhibiting their activity . These interactions are significant as they influence various biochemical pathways, including those involved in neurotransmission and cellular respiration.
Cellular Effects
The effects of sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate signaling pathways involved in mitochondrial biogenesis and autophagy . Additionally, it prevents the aggregation of misfolded proteins, which is crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate exerts its effects through various mechanisms. It acts as an alternative electron carrier in the mitochondrial respiratory chain, especially in cases of dysfunctional electron transport chains . This compound also displays anti-inflammatory and anti-apoptotic effects, which are mediated through its inhibition of enzymes like monoamine oxidase and nitric oxide synthase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained activation of mitochondrial biogenesis and autophagy pathways . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experimental settings.
Dosage Effects in Animal Models
The effects of sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects, while higher doses can lead to toxicity . Threshold effects have been observed, where the beneficial effects plateau and adverse effects begin to manifest at higher concentrations. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and nitric oxide synthase, influencing the metabolic flux and levels of various metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s activity and function, as they determine its interactions with various biomolecules within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DA-67 involves the reaction of phenothiazine derivatives with carboxymethylamine and dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure the solubility of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and dried to obtain a stable powder form suitable for storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
DA-67 primarily undergoes oxidative reactions due to its role as a chromogenic reagent. It reacts with hydrogen peroxide in the presence of peroxidase to produce a colored compound that can be measured spectrophotometrically .
Common Reagents and Conditions
Hydrogen Peroxide: Used as the primary reagent in the detection assays.
Peroxidase: Acts as a catalyst to facilitate the oxidation reaction.
Buffer Solutions: PIPES buffer (0.1 mol/L, pH=7) and Mcllvaine buffer (pH=5.7) are commonly used to maintain the optimal pH for the reaction.
Major Products
The major product formed from the reaction of this compound with hydrogen peroxide is a colored compound with a maximum absorbance at 666 nm. This product is used to quantify the concentration of hydrogen peroxide in the sample .
Comparaison Avec Des Composés Similaires
Similar Compounds
DA-64: Another water-soluble oxidative chromogenic reagent used for similar applications.
Traditional Color Reagents: These reagents often have lower absorbance and sensitivity compared to DA-67.
Uniqueness of this compound
This compound stands out due to its high sensitivity and water solubility. Unlike traditional color reagents, this compound can be used in simple colorimetric assays without the need for complex instrumentation. Its high absorbance at 666 nm also makes it more reliable for detecting low concentrations of hydrogen peroxide .
Propriétés
IUPAC Name |
sodium;2-[[3,7-bis(dimethylamino)phenothiazine-10-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S.Na/c1-21(2)12-5-7-14-16(9-12)27-17-10-13(22(3)4)6-8-15(17)23(14)19(26)20-11-18(24)25;/h5-10H,11H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLYDTVACYGEPD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N4NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the principle behind using Gallium-67 for imaging in lymphoma?
A1: Gallium-67 citrate is a radiopharmaceutical that exhibits an affinity for areas of inflammation and rapidly dividing cells, such as those found in lymphoma. After intravenous injection, it binds to transferrin in the blood and accumulates in tumor cells. The emitted gamma rays are then detected by a scanner, creating images that highlight areas of lymphoma involvement.
Q2: Can Gallium-67 scintigraphy be used to monitor treatment response in lymphoma patients with bone involvement?
A: Yes, research suggests that Gallium-67 scintigraphy can effectively monitor the response to treatment in lymphoma patients with bone involvement []. The study observed a 91% accuracy rate in predicting treatment response based on changes in Gallium-67 uptake []. Lesions that did not respond to therapy continued to show abnormal Gallium-67 uptake, while those in remission showed decreased or absent uptake.
Q3: Are there any limitations to using Gallium-67 scintigraphy?
A: While Gallium-67 scintigraphy is a valuable tool, it has limitations. It might not be as sensitive as Tc-99m-MDP in detecting all bone lesions, particularly those with less active cellular proliferation or inflammation []. Furthermore, Gallium-67 can accumulate in non-cancerous areas of inflammation, potentially leading to false-positive results. Therefore, interpreting Gallium-67 scans requires careful consideration of the clinical context and other diagnostic findings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
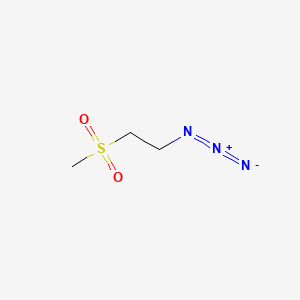
![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B568023.png)
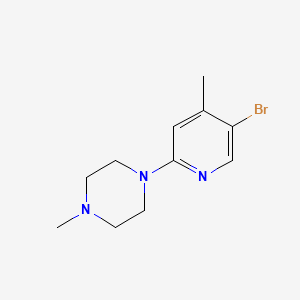
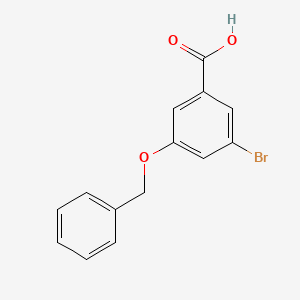
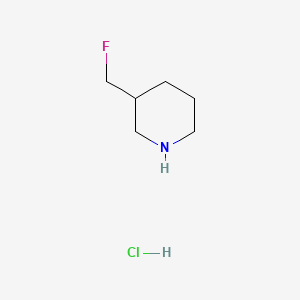
![Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B568033.png)
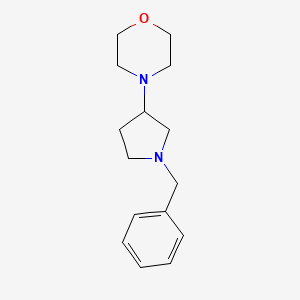

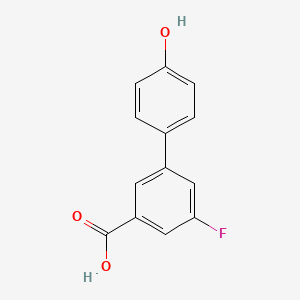
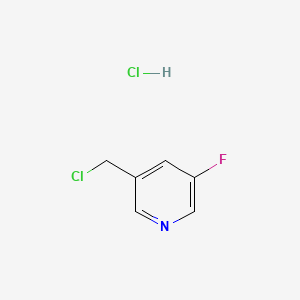
![3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid](/img/structure/B568039.png)
![7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B568040.png)
